molecular formula C14H21NO B5733855 1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine

1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine

Cat. No.: B5733855
M. Wt: 219.32 g/mol
InChI Key: JSRLALMXQFHMHU-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a 3,5-dimethylphenoxy group

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-9-13(2)11-14(10-12)16-8-7-15-5-3-4-6-15/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLALMXQFHMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethylpyrrolidine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 3,5-dimethylphenol, 2-chloroethylpyrrolidine, base (e.g., sodium hydroxide)

    Solvent: Typically an organic solvent such as dichloromethane or ethanol

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Nitro, sulfonic, and halogenated derivatives

Scientific Research Applications

1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[2-(3,5-Dimethylphenoxy)ethoxy]ethylpyrrolidine: Similar structure but with an additional ethoxy group, which may alter its chemical and biological properties.

    1-[2-(3,5-Dimethylphenoxy)ethyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

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